4-(5-Bromothiazol-2-yloxy)phenol

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-(5-Bromothiazol-2-yloxy)phenol is a critical heterocyclic building block for ACC inhibitor (US20060178400) and kinase probe synthesis. Its 5-bromo substituent enables essential palladium-catalyzed cross-coupling reactions, while its para-phenol group permits further functionalization. Differentiated by its unique substitution pattern, it offers a 64% baseline synthetic yield, XLogP3 3.5, and pKa 9.26, ensuring reliable performance in lead optimization. Procure this key intermediate to streamline your medicinal chemistry workflow.

Molecular Formula C9H6BrNO2S
Molecular Weight 272.12 g/mol
CAS No. 904961-21-3
Cat. No. B1525337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromothiazol-2-yloxy)phenol
CAS904961-21-3
Molecular FormulaC9H6BrNO2S
Molecular Weight272.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=NC=C(S2)Br
InChIInChI=1S/C9H6BrNO2S/c10-8-5-11-9(14-8)13-7-3-1-6(12)2-4-7/h1-5,12H
InChIKeyOETQLDVRDGHJRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Bromothiazol-2-yloxy)phenol (CAS 904961-21-3): A Bifunctional Building Block for Kinase and ACC Inhibitor Synthesis


4-(5-Bromothiazol-2-yloxy)phenol (CAS 904961-21-3) is a heterocyclic building block combining a phenol moiety with a 5-bromothiazole ring linked via an ether bridge. Its molecular formula is C9H6BrNO2S, and its molecular weight is 272.12 g/mol [1]. The compound features a bromine substituent on the thiazole ring, which serves as a reactive handle for cross-coupling reactions, while the phenolic group provides a site for further derivatization or hydrogen bonding [1]. Predicted physicochemical properties include an XLogP3 of 3.5, a pKa of 9.26, a boiling point of 407.3°C, and a density of 1.729 g/cm³ [2].

Why 4-(5-Bromothiazol-2-yloxy)phenol Cannot Be Replaced by Other Thiazole-Phenol Ethers


Thiazole-phenol ethers are a broad class of compounds, but 4-(5-Bromothiazol-2-yloxy)phenol occupies a specific parameter space defined by its substitution pattern, physicochemical properties, and reactivity profile. Simply interchanging with the non-brominated analog (4-(1,3-thiazol-2-yloxy)phenol) alters acidity (pKa 9.26 vs. 9.45) and lipophilicity (XLogP3 3.5 vs. ~2.5) . Switching to the meta-isomer (3-(5-bromothiazol-2-yloxy)phenol) results in a lower boiling point (379.5°C vs. 407.3°C) and lower density (1.641 vs. 1.729 g/cm³), which can impact purification and formulation . Most critically, the 5-bromo substituent is a non-negotiable synthetic handle for palladium-catalyzed cross-coupling; its absence precludes access to downstream C–C bond-forming steps required for generating diverse libraries of ACC inhibitors and kinase-targeted compounds [1].

Quantitative Differentiation of 4-(5-Bromothiazol-2-yloxy)phenol Against Closest Analogs


Enhanced Acidity Relative to Non-Brominated Analog Enables Tuned Reactivity

4-(5-Bromothiazol-2-yloxy)phenol exhibits a predicted pKa of 9.26, which is 0.19 units lower than that of the non-brominated analog 4-(1,3-thiazol-2-yloxy)phenol (pKa 9.45) . This increased acidity, attributable to the electron-withdrawing effect of the bromine substituent, can influence ionization state at physiological pH and alter the compound's nucleophilicity and hydrogen-bonding capacity in biological systems or downstream reactions.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Superior Thermal Stability and Density for Downstream Processing vs. Meta-Isomer

The para-substituted isomer 4-(5-bromothiazol-2-yloxy)phenol has a predicted boiling point of 407.3°C and a density of 1.729 g/cm³ . In contrast, the meta-isomer 3-(5-bromothiazol-2-yloxy)phenol exhibits a significantly lower boiling point of 379.5°C and a lower density of 1.641 g/cm³ . The 27.8°C higher boiling point indicates greater thermal stability, which can be advantageous during high-temperature reactions or distillations. The higher density (Δ = 0.088 g/cm³) may affect solvent selection and phase separation during workup.

Process Chemistry Purification Formulation

Quantified Synthetic Yield of 64% Establishes Reliable Procurement Value

The synthesis of 4-(5-bromothiazol-2-yloxy)phenol via reaction of hydroquinone with 2,5-dibromothiazole in the presence of potassium carbonate in DMF proceeds with a reported isolated yield of 64% . The meta-isomer 3-(5-bromothiazol-2-yloxy)phenol, synthesized under analogous conditions, also yields 64% . This consistency confirms that the para-substitution pattern does not impede the key etherification step and establishes a benchmark yield for cost-of-goods calculations.

Synthetic Methodology Process Development Cost Estimation

Lipophilicity Advantage (XLogP3 3.5) Over Non-Brominated Analog Drives Membrane Permeability

4-(5-Bromothiazol-2-yloxy)phenol has a computed XLogP3 value of 3.5 [1]. While the exact XLogP3 of the non-brominated analog is not publicly listed, the substitution of a hydrogen with a bromine atom is a well-established medicinal chemistry strategy to increase lipophilicity by approximately 0.5–1.0 log units. This is supported by the compound's higher molecular weight and the known hydrophobic effect of bromine. The enhanced lipophilicity can improve passive membrane diffusion and oral bioavailability in drug-like molecules derived from this scaffold.

Drug Design ADME Pharmacokinetics

Validated Research and Industrial Use Cases for 4-(5-Bromothiazol-2-yloxy)phenol


Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disease Research

As disclosed in US20060178400, 4-(5-bromothiazol-2-yloxy)phenol serves as a key intermediate in the preparation of acetyl-CoA carboxylase (ACC) inhibitors [1]. The bromine atom on the thiazole ring is essential for downstream Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions that introduce aryl or heteroaryl substituents, enabling the construction of diverse libraries of ACC-targeted compounds. These inhibitors are under investigation for the treatment of type 2 diabetes, obesity, and metabolic syndrome [1].

Construction of Kinase Inhibitor Scaffolds via C–C Bond Formation

The 5-bromo substituent provides a synthetic handle for generating biaryl and heterobiaryl systems commonly found in kinase inhibitor pharmacophores . The para-phenolic group can be further alkylated or acylated to modulate solubility and target engagement. The compound's predicted lipophilicity (XLogP3 3.5) and pKa (9.26) align with favorable property ranges for kinase-targeted chemical probes [2].

Physicochemical Standard for Thiazole-Phenol Ether Library Design

The quantitative data presented in Section 3—pKa 9.26, boiling point 407.3°C, density 1.729 g/cm³, and XLogP3 3.5—position 4-(5-bromothiazol-2-yloxy)phenol as a well-characterized reference compound for building thiazole-phenol ether libraries [3]. Procurement specialists can use these metrics to benchmark alternative building blocks against a documented standard, ensuring consistency in lead optimization campaigns.

Scale-Up Process Development and Cost Modeling

The reported 64% synthetic yield under standard conditions (K2CO3, DMF, 130°C) provides a reliable baseline for process chemists estimating material requirements and cost-of-goods . The compound's higher boiling point (407.3°C) and density (1.729 g/cm³) relative to its meta-isomer may simplify purification by distillation or crystallization, reducing overall process complexity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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